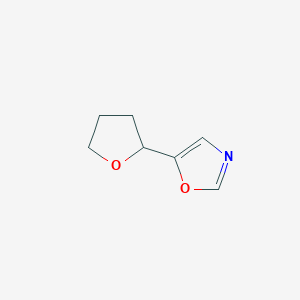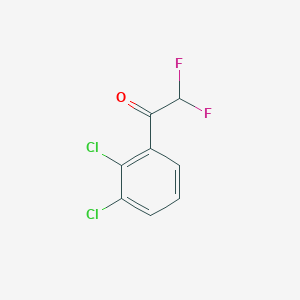![molecular formula C12H20N2O B15308612 ({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine is a complex organic compound with a unique structure that includes a methoxy group, a methylamino group, and a dimethylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: This compound shares a similar methoxy group but differs in its overall structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar dimethylaniline moiety but differs in the position and type of substituents.
Uniqueness
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-[3-[(dimethylamino)methyl]-4-methoxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H20N2O/c1-13-8-10-5-6-12(15-4)11(7-10)9-14(2)3/h5-7,13H,8-9H2,1-4H3 |
Clé InChI |
BQNLKUFSWLZTOJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)OC)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)




![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)





![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)
